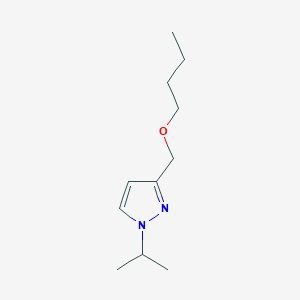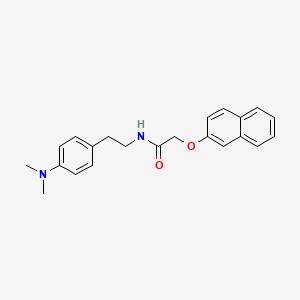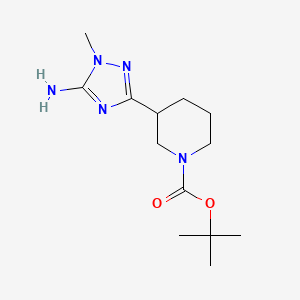![molecular formula C17H16N2O2 B2970423 Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 127801-87-0](/img/structure/B2970423.png)
Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C17H16N2O2 . It is a solid substance at ambient temperature .
Synthesis Analysis
The synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, which are similar to the compound , has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is simple and effective, providing a broad spectrum of biological activity .Molecular Structure Analysis
The molecular structure of this compound consists of a fused bicyclic 5,6 heterocycle, recognized for its wide range of applications in medicinal chemistry .Chemical Reactions Analysis
The chemical reactions involving this compound are typically condensation reactions. For instance, the synthesis of similar compounds involves the condensation of substituted 2-aminopyridines with α-halo ketones .Physical and Chemical Properties Analysis
This compound has a molecular weight of 280.33 . It is a solid at ambient temperature . The InChI code for this compound is 1S/C17H16N2O2/c1-3-21-17(20)16-15(13-7-5-4-6-8-13)18-14-10-9-12(2)11-19(14)16/h4-11H,3H2,1-2H3 .Scientific Research Applications
Anti-inflammatory Activity
Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate and its derivatives have been studied for their potential anti-inflammatory properties. Di Chiacchio et al. (1998) found that among a series of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic esters, acids, and amides, a compound similar to this compound showed notable anti-inflammatory activity. This was further supported by research conducted by Abignente et al. (1982), who synthesized a series of related carboxylic acids and evaluated them for anti-inflammatory and other related activities (Di Chiacchio et al., 1998) (Abignente et al., 1982).
Catalytic Activity
This compound and its related compounds have also been investigated for their catalytic activities. A study by Saddik et al. (2012) revealed that ethyl 7-methylimidazolo[1,2-a] pyridine-2-carboxylate, a compound with a structure similar to this compound, showed effectiveness as a catalyst in the oxidation of catechol to o-quinone (Saddik et al., 2012).
Antiviral Activity
In the field of antiviral research, compounds structurally related to this compound have shown promising results. Chen et al. (2011) synthesized derivatives of ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate and evaluated them for anti-Hepatitis B virus activity, finding that several compounds were highly effective in inhibiting HBV DNA replication (Chen et al., 2011).
Synthesis and Applications in Heterocyclic Chemistry
This compound serves as a crucial building block in the synthesis of various heterocyclic compounds. Research by Zhu et al. (2003) on the synthesis of highly functionalized tetrahydropyridines and by Farag et al. (2008) on the creation of new pyrimidine derivatives highlights its versatility in the synthesis of complex organic molecules (Zhu et al., 2003) (Farag et al., 2008).
Mechanism of Action
Target of Action
Compounds with an imidazo[1,2-a]pyridine-3-carboxylate core have been studied for their anti-proliferative activity againstS. pneumoniae .
Mode of Action
Similar compounds have been shown to exhibit anti-bacterial action againstS. pneumoniae .
Result of Action
Similar compounds have shown anti-bacterial action againstS. pneumoniae .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Imidazo[1,2-a]pyridine compounds have been recognized for their wide range of applications in medicinal chemistry, including as potential treatments for tuberculosis . Future research could explore the development of new methods for the synthesis of these compounds, as well as their potential applications in treating other diseases .
Biochemical Analysis
Biochemical Properties
Compounds with an imidazo[1,2-a]pyridine-3-carboxylate core have been synthesized and screened for their anti-proliferative activity .
Molecular Mechanism
The molecular mechanism of Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate is not well established. It is known that compounds with a similar imidazo[1,2-a]pyridine-3-carboxylate core have shown inhibitory action on FtsZ and cell division .
Properties
IUPAC Name |
ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-3-21-17(20)16-15(13-7-5-4-6-8-13)18-14-10-9-12(2)11-19(14)16/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKICPOZCQGAHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=C(C=C2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-3-{3-[(pyridin-4-yloxy)methyl]piperidine-1-carbonyl}pyridine](/img/structure/B2970342.png)



![3-[(2-Bromophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2970348.png)
![tert-butyl 4-{[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]methyl}piperazine-1-carboxylate](/img/structure/B2970349.png)


![3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2970354.png)
![4-BUTOXY-N-[3-(4-BUTOXYBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE](/img/structure/B2970356.png)
![3-[(4-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2970357.png)
![Ethyl 2-methyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2970361.png)

